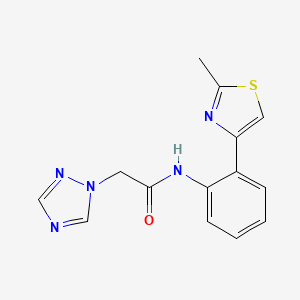

N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5OS/c1-10-17-13(7-21-10)11-4-2-3-5-12(11)18-14(20)6-19-9-15-8-16-19/h2-5,7-9H,6H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXBSHQKEAQLGKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)CN3C=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

For instance, some thiazole derivatives have been found to block the biosynthesis of certain bacterial lipids.

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways, depending on their specific targets.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of the compound.

Biological Activity

N-(2-(2-methylthiazol-4-yl)phenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

The compound features a thiazole moiety and a triazole ring, which are known to contribute to various biological activities. The presence of these heterocycles enhances the compound's ability to interact with biological targets, making it a candidate for therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C13H14N4OS |

| Molecular Weight | 278.34 g/mol |

| Key Functional Groups | Thiazole, Triazole, Acetamide |

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole rings often exhibit antimicrobial properties . For instance, studies have shown that derivatives similar to this compound demonstrate significant antibacterial and antifungal activities. The mechanism often involves the inhibition of enzyme pathways critical for microbial survival.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For example, thiazole derivatives have been reported to inhibit cancer cell proliferation in vitro. A study evaluated the cytotoxic effects of related thiazole compounds against different cancer cell lines, demonstrating IC50 values indicating potent anticancer activity. The structure-activity relationship (SAR) analysis revealed that modifications on the thiazole ring significantly influence the cytotoxicity levels.

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Thiazole Derivative | 1.61 ± 1.92 | A-431 |

| Triazole Derivative | 1.98 ± 1.22 | Jurkat |

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor . Compounds with similar structures have shown efficacy in inhibiting carbonic anhydrases and other enzymes implicated in disease processes. The binding affinity of these compounds to their targets is often enhanced due to the presence of multiple heteroatoms in their structure.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

- Anticancer Evaluation : A study synthesized a series of thiazole derivatives and evaluated their anticancer properties against breast cancer cell lines. The results indicated that compounds with specific substitutions on the thiazole ring exhibited enhanced activity compared to unsubstituted analogs.

- Antimicrobial Testing : In another study, a set of thiazole derivatives was tested against Gram-positive and Gram-negative bacteria. The results showed that modifications in the phenyl group significantly affected antimicrobial potency.

- Enzyme Interaction Studies : Research involving molecular docking simulations demonstrated that this compound binds effectively to target enzymes, suggesting its potential as a lead compound for further drug development.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations:

Compounds with naphthalene or quinoxaline (Evidences 2, 5) exhibit enhanced π-π stacking capability but may suffer from poor bioavailability due to increased molecular weight .

Substituent Effects :

- Electron-withdrawing groups (e.g., nitro in , fluorine in ) improve stability but may hinder cellular uptake .

- Alkoxy groups () balance lipophilicity and solubility, whereas bulky substituents (e.g., naphthalenyloxy in ) favor hydrophobic interactions .

Linker Flexibility :

Table 3: Inferred Property Comparison

- The target compound’s lower logP compared to naphthalene derivatives suggests better solubility, critical for oral bioavailability.

- Benzothiazole analogs () may exhibit superior metabolic stability due to alkoxy groups .

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Evidence Source |

|---|---|---|

| Solvent | tert-BuOH/H₂O (3:1) | |

| Catalyst | Cu(OAc)₂ (10 mol%) | |

| Reaction Time | 6–8 hours | |

| Purification | Ethanol recrystallization |

Basic: What spectroscopic and analytical methods validate the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR : Confirms proton and carbon environments, e.g., aromatic protons at δ 7.2–8.4 ppm and triazole signals near δ 8.3 ppm .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1670 cm⁻¹, NH stretch at ~3290 cm⁻¹) .

- LC-MS/HRMS : Validates molecular weight (e.g., [M+H]+ calculated vs. observed) and fragmentation patterns .

- Elemental Analysis : Ensures ≥95% purity by matching calculated vs. experimental C/H/N/S percentages .

Advanced: How can computational models predict the biological activity of this compound?

Methodological Answer:

- PASS Algorithm : Predicts potential biological targets (e.g., antifungal, kinase inhibition) based on structural descriptors .

- Molecular Docking : Uses software like AutoDock Vina to simulate binding to targets (e.g., CYP51 or JAK kinases). Focus on binding affinity (ΔG) and pose validation via RMSD analysis .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (logP, bioavailability) to prioritize derivatives .

Q. Table 2: Computational Predictions vs. Experimental Data

| Target | Predicted Activity (PASS) | Experimental IC₅₀ | Reference |

|---|---|---|---|

| Antifungal | Pa = 0.82 | 12 µM | |

| JAK2 Inhibition | Pa = 0.75 | Under study |

Advanced: What strategies guide structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

- Core Modifications : Substitute the triazole or thiazole rings with electron-withdrawing groups (e.g., -NO₂) to enhance target binding .

- Side Chain Variation : Introduce alkyl/aryl groups on the acetamide moiety to optimize lipophilicity (logP) and membrane permeability .

- Bioisosteric Replacement : Replace sulfur in thiazole with oxygen (oxazole) to assess metabolic stability .

- In Silico Screening : Prioritize derivatives using docking scores and synthetic feasibility .

Advanced: How do researchers identify biological targets for this compound?

Methodological Answer:

- Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .

- Kinase Profiling : Use panels (e.g., Eurofins KinaseScan) to test inhibition across 100+ kinases .

- Transcriptomics : Compare gene expression profiles (RNA-seq) in treated vs. untreated cells to identify perturbed pathways .

Advanced: How should discrepancies between computational predictions and experimental bioactivity be resolved?

Methodological Answer:

- Re-evaluate Assay Conditions : Ensure physiological pH, temperature, and cofactor availability (e.g., ATP for kinases) .

- Docking Refinement : Include solvent effects (explicit water models) and flexible receptor residues in simulations .

- Metabolite Screening : Test if the compound is metabolized into inactive/active forms using liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.